Ethyl 4-(benzylamino)-6-fluoroquinoline-3-carboxylate
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Overview
Description
Ethyl 4-(benzylamino)-6-fluoroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with a benzylamino group at the 4-position, a fluoro group at the 6-position, and an ethyl ester at the 3-carboxylate position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(benzylamino)-6-fluoroquinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Gould-Jacobs reaction, which involves the condensation of aniline with diethyl ethoxymethylenemalonate, followed by cyclization and decarboxylation.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Benzylamination: The benzylamino group is introduced through nucleophilic substitution, where the 4-position of the quinoline is substituted with benzylamine.
Esterification: The final step involves esterification of the carboxylic acid group to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(benzylamino)-6-fluoroquinoline-3-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Benzylamine in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(benzylamino)-6-fluoroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Ethyl 4-(benzylamino)-6-fluoroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine, which are also quinoline derivatives, have similar structures but different substituents.
Fluoroquinolines: Compounds like ciprofloxacin and levofloxacin, which contain a fluoro group on the quinoline ring, are used as antibiotics.
Uniqueness: Ethyl 4-(benzylamino)-6-fluoroquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzylamino group and the ethyl ester makes it a versatile intermediate for further functionalization and exploration in various research fields .
Properties
IUPAC Name |
ethyl 4-(benzylamino)-6-fluoroquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c1-2-24-19(23)16-12-21-17-9-8-14(20)10-15(17)18(16)22-11-13-6-4-3-5-7-13/h3-10,12H,2,11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIUFXDTWJHZQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCC3=CC=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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